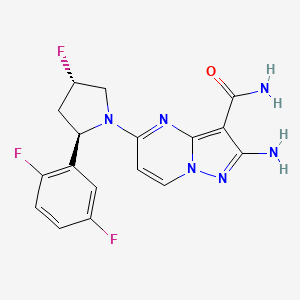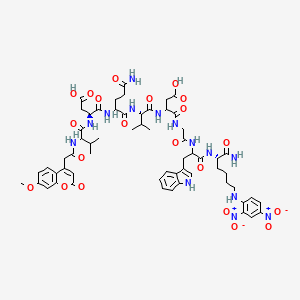
Mca-VDQVDGW-Lys(Dnp)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mca-VDQVDGW-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. This compound is designed to be a substrate for caspase-7, an enzyme involved in the process of apoptosis (programmed cell death). Upon cleavage by caspase-7, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which can be quantified through its fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQVDGW-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mca-VDQVDGW-Lys(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. When exposed to caspase-7, the peptide bond between specific amino acids is cleaved, releasing the fluorescent Mca moiety.
Common Reagents and Conditions
Enzyme: Caspase-7
Buffer: Typically, a buffer solution at physiological pH is used to maintain enzyme activity.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-methoxycoumarin-4-acetyl (Mca), which exhibits fluorescence and can be quantified to measure caspase-7 activity .
Applications De Recherche Scientifique
Mca-VDQVDGW-Lys(Dnp)-NH2 is widely used in scientific research, particularly in the fields of:
Biochemistry: To study the activity of caspase-7 and other proteases.
Cell Biology: To investigate apoptosis and related cellular processes.
Medicine: As a tool to screen for potential inhibitors of caspase-7, which could be therapeutic agents for diseases involving excessive apoptosis.
Industry: In the development of diagnostic assays for detecting caspase activity.
Mécanisme D'action
The mechanism of action of Mca-VDQVDGW-Lys(Dnp)-NH2 involves its recognition and cleavage by caspase-7. Caspase-7 specifically targets the peptide bond between certain amino acids in the substrate. Upon cleavage, the Mca moiety is released, which can be detected and quantified through its fluorescence. This allows researchers to measure caspase-7 activity and study its role in apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mca-DEVDGW-Lys(Dnp)-NH2: Another caspase substrate with a different peptide sequence.
Mca-LEHDGW-Lys(Dnp)-NH2: A substrate for caspase-9, another enzyme involved in apoptosis.
Uniqueness
Mca-VDQVDGW-Lys(Dnp)-NH2 is unique due to its specific sequence, which makes it a selective substrate for caspase-7. This selectivity allows for precise measurement of caspase-7 activity without interference from other proteases .
Propriétés
Formule moléculaire |
C60H74N14O21 |
|---|---|
Poids moléculaire |
1327.3 g/mol |
Nom IUPAC |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
Clé InChI |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




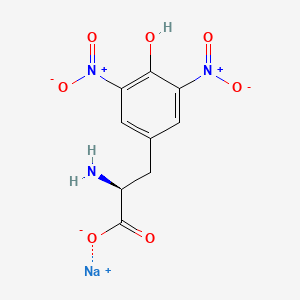
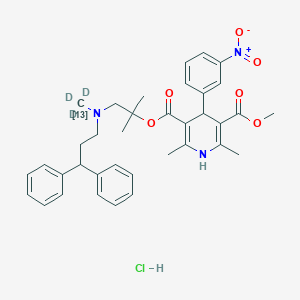

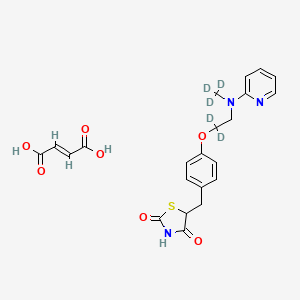
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)

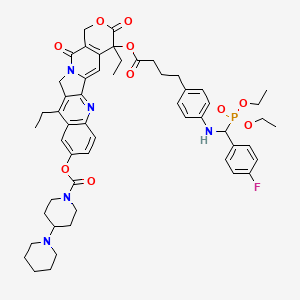
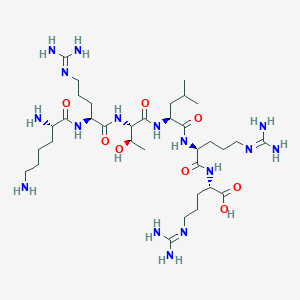
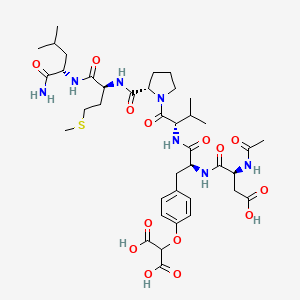
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
